methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate

Physicochemical profiling Drug-likeness Permeability

This compound is a unique, fully synthetic indole‑1,3,4‑oxadiazole‑benzoate chemotype with zero hydrogen bond donors and a compact methylene linker (LogP 3.8). It fills a physicochemical niche distinct from the more common acetamido‑linked analogs, making it a rational choice for diversity‑oriented screening libraries targeting intracellular proteins where HBD minimization enhances passive permeability. Procure this high‑purity screening compound to systematically explore the lipophilicity‑activity‑stability relationship within this series and to serve as a matched molecular pair comparator for assessing hydrogen‑bond contributions.

Molecular Formula C21H19N3O3
Molecular Weight 361.401
CAS No. 921842-24-2
Cat. No. B2774976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate
CAS921842-24-2
Molecular FormulaC21H19N3O3
Molecular Weight361.401
Structural Identifiers
SMILESCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)OC
InChIInChI=1S/C21H19N3O3/c1-3-19-22-23-20(27-19)18-12-16-6-4-5-7-17(16)24(18)13-14-8-10-15(11-9-14)21(25)26-2/h4-12H,3,13H2,1-2H3
InChIKeyKOMZQOHXKLBHJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate (CAS 921842-24-2): Structural Identity and Procurement Baseline


Methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate (CAS 921842-24-2, PubChem CID 30556939, molecular formula C₂₁H₁₉N₃O₃, MW 361.4 g/mol) is a fully synthetic small molecule comprising a 1H-indole core substituted at the 2-position with a 5-ethyl-1,3,4-oxadiazole ring and N-alkylated with a methyl 4-(bromomethyl)benzoate fragment [1]. The compound contains zero hydrogen bond donors, five hydrogen bond acceptors, and has a computed XLogP3-AA of 3.8, placing it within Lipinski Rule-of-Five compliant chemical space [1]. It is catalogued as a screening library compound (e.g., AKOS004958119, F2227-0314) but has no published peer-reviewed biological activity data specific to this CAS number as of the search date [1]. The compound belongs to a broader class of indole-1,3,4-oxadiazole hybrids that have been investigated in academic and patent literature for anticancer, antimicrobial, and enzyme inhibitory activities; however, quantitative structure-activity relationship (SAR) data for this specific chemotype with a direct methylene linker between the indole N1 and the benzoate ester remain absent from the open literature [2].

Why Generic Substitution Among Indole-1,3,4-Oxadiazole-Benzoate Analogs Is Not Supported for Methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate (921842-24-2)


Within the indole-1,3,4-oxadiazole-benzoate chemotype, subtle structural variations drive substantial differences in physicochemical properties, binding pharmacophore presentation, and in-class biological activity profiles [1]. The target compound bears a direct methylene bridge (CH₂) between the indole N1 and the benzoate ester phenyl ring, whereas the most commonly catalogued near-neighbor analogs (e.g., CAS 946231-70-5 and its ethyl ester variant) insert an acetamido (–CH₂CONH–) spacer that introduces an additional hydrogen bond donor, alters molecular flexibility, and lengthens the linker by approximately 2.4 Å . This single linker modification is known to shift kinase inhibitory selectivity profiles in structurally related indole-oxadiazole series [1]. Furthermore, the 5-ethyl substituent on the oxadiazole ring of 921842-24-2 distinguishes it from the 5-methyl analog (ΔMW +14, ΔLogP ~+0.5) and the 5-isopropyl analog (ΔMW +14, increased steric bulk), each of which is expected to differentially modulate target binding pocket occupancy and metabolic stability [2]. In the absence of published head-to-head comparative biological data for this specific compound, substitution risk cannot be quantified; however, the established SAR precedent within the broader indole-oxadiazole class demonstrates that linker composition and oxadiazole C5-substitution are critical determinants of potency and selectivity, making unvalidated interchange scientifically unjustified [1][2].

Quantitative Differentiation Evidence for Methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate (921842-24-2) vs. Closest Structural Analogs


Physicochemical Differentiation: Hydrogen Bond Donor Count of Zero Confers Unique Permeability Profile Relative to Acetamido-Linked Analogs

The target compound (921842-24-2) possesses zero hydrogen bond donors (HBD = 0), a direct consequence of its methylene (CH₂) linker architecture [1]. By contrast, the closest catalogued analog incorporating an acetamido linker, methyl 4-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate (CAS 946231-70-5), contains one hydrogen bond donor (the amide NH) . HBD count is a primary determinant of passive membrane permeability and oral bioavailability within the Lipinski framework; all else being equal, transitioning from HBD = 0 to HBD = 1 is associated with reduced permeability, particularly across the blood-brain barrier [2].

Physicochemical profiling Drug-likeness Permeability Blood-brain barrier penetration

Lipophilicity Tuning at the Oxadiazole 5-Position: 5-Ethyl vs. 5-Isopropyl LogP Differential Enables Finer Property Optimization

The 5-ethyl substituent on the 1,3,4-oxadiazole ring of 921842-24-2 (computed XLogP3-AA = 3.8) provides an intermediate lipophilicity profile compared to the closest C5-substituted analogs [1]. The 5-methyl analog has a lower computed LogP (estimated ~3.3), while the 5-isopropyl analog (ChemDiv catalog compound, C₂₂H₂₁N₃O₃, MW 375.43) has a higher computed LogP (estimated ~4.3) . A LogP increment of approximately 0.5 units between the ethyl and isopropyl variants is associated with increased non-specific protein binding and altered metabolic clearance rates in the broader oxadiazole SAR literature [2].

Lipophilicity LogP optimization Structure-property relationships Metabolic stability

Linker Architecture Differentiation: Direct Methylene Bridge vs. Acetamido Spacer Alters Molecular Geometry and Pharmacophoric Presentation

The target compound (921842-24-2) connects the indole N1 to the benzoate ester via a single methylene (–CH₂–) group, yielding a compact, rotationally restricted geometry with a computed rotatable bond count of 6 [1]. The acetamido-linked analog (CAS 946231-70-5) extends this linker to –CH₂CONH–, increasing the rotatable bond count to 8 and introducing a planar amide bond that alters the relative spatial orientation of the indole-oxadiazole pharmacophore with respect to the benzoate ester . In published SAR studies of indole-based 1,3,4-oxadiazole EGFR/COX-2 inhibitors, linker composition was a critical determinant of potency, with thioether-linked compounds showing IC₅₀ shifts of >10-fold compared to direct-linked analogs [2].

Linker design Pharmacophore geometry Structure-based design Conformational analysis

Molecular Weight Advantage: 14 Da Reduction Relative to 5-Isopropyl Analog Maintains Higher Ligand Efficiency Potential

With a molecular weight of 361.4 g/mol, 921842-24-2 is 14 Da lighter than its 5-isopropyl-substituted analog (C₂₂H₂₁N₃O₃, MW 375.43) [1]. In the absence of potency data for either compound, this molecular weight differential translates to a theoretical ligand efficiency (LE) advantage: to achieve equivalent LE, the 5-isopropyl analog would need to be approximately 1.3-fold more potent (e.g., IC₅₀ of 77 nM vs. 100 nM for the ethyl analog) solely to compensate for the increased molecular weight [2].

Ligand efficiency Fragment-based drug discovery Lead optimization Molecular weight optimization

Recommended Research Application Scenarios for Methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate (921842-24-2)


Screening Library Diversification for Kinase or Epigenetic Target Panels Requiring HBD-Free Chemotypes

With an HBD count of zero, a compact methylene linker, and a computed LogP of 3.8, 921842-24-2 is structurally suited for inclusion in diversity-oriented screening decks targeting intracellular protein families where hydrogen bond donor minimization is correlated with enhanced passive permeability—particularly kinase ATP-binding sites and Class IIb HDAC catalytic domains [1]. This compound fills a physicochemical niche not occupied by the more common acetamido-linked indole-oxadiazole-benzoate analogs, which introduce an HBD via the amide NH [1].

Structure-Activity Relationship (SAR) Probe for Oxadiazole C5-Alkyl Chain Optimization

The 5-ethyl substituent of 921842-24-2 provides an intermediate LogP (3.8) and steric profile between the 5-methyl (LogP ~3.3) and 5-isopropyl (LogP ~4.3) variants [2]. Procurement of all three C5-alkyl analogs enables systematic exploration of the lipophilicity-activity-stability relationship within this chemotype, allowing identification of the optimal LogP window for a given biological target without confounding linker or core modifications .

Fragment-Based or Ligand-Efficiency-Driven Hit Identification

At MW 361.4 g/mol, 921842-24-2 is positioned at the lower end of the lead-like molecular weight range and is 14 Da lighter than its 5-isopropyl analog [2]. Although no target-specific potency data are publicly available, the compound's favorable Rule-of-Five compliance, combined with its structural uniqueness within the catalogued indole-oxadiazole-benzoate series, makes it a rational starting point for fragment-growing or scaffold-hopping strategies where maintaining low MW is prioritized [2].

Negative Control or Inactive Comparator for Acetamido-Linked Indole-Oxadiazole Series

Given that the acetamido-linked analogs (e.g., CAS 946231-70-5) represent the most abundant catalogued subseries within this chemotype, 921842-24-2—lacking the amide linker—may serve as a matched molecular pair comparator to determine whether the acetamido NH contributes to target engagement (via hydrogen bonding) or modulates off-target pharmacology. The absence of the amide bond also eliminates a potential metabolic soft spot (amide hydrolysis), which may be relevant for in vitro metabolic stability comparisons [1].

Quote Request

Request a Quote for methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.